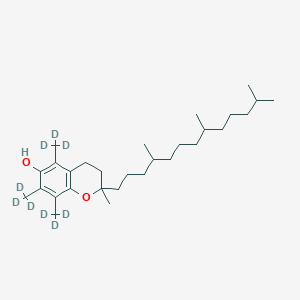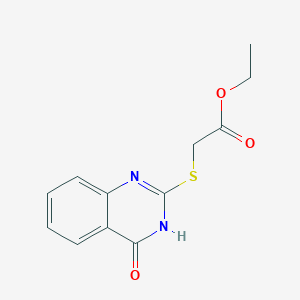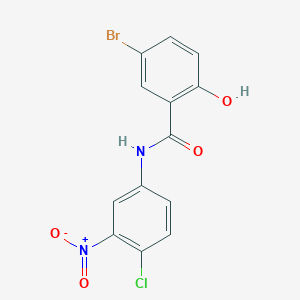
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPN is a benzamide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of various proteins, leading to the inhibition of cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been shown to have various biochemical and physiological effects. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth of tumors in vivo. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has several advantages as a research tool. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is a potent inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in cellular processes. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is also relatively stable and can be easily synthesized in large quantities. However, 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide also has some limitations. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide also has potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide. One potential direction is to investigate the role of CK2 in various diseases and to explore the potential therapeutic applications of 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide in these diseases. Another potential direction is to develop more potent and selective inhibitors of CK2 based on the structure of 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide. Additionally, 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide could be used as a tool to study the role of CK2 in various cellular processes, including cell differentiation and apoptosis.
Synthesemethoden
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide can be synthesized through various methods, including the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chloro-3-nitroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and produces 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been extensively studied for its potential applications in scientific research. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-1-4-12(18)9(5-7)13(19)16-8-2-3-10(15)11(6-8)17(20)21/h1-6,18H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYRIESLLBGPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide](/img/structure/B2827679.png)
![N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B2827681.png)
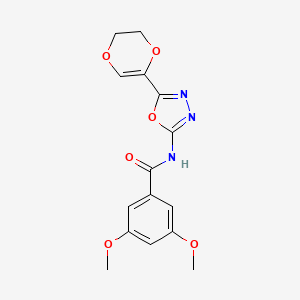
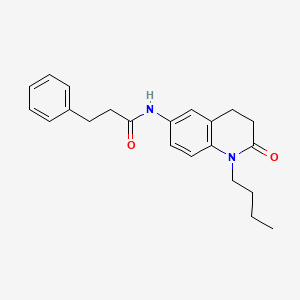

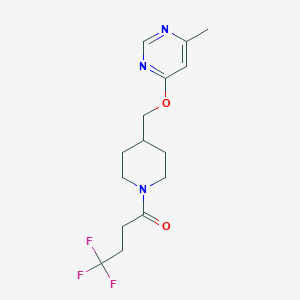
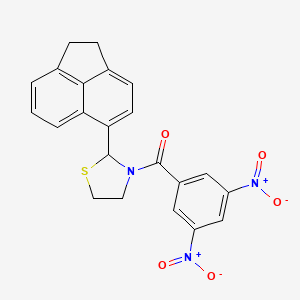
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2827690.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2827691.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole](/img/structure/B2827694.png)
